
N-methyl,4-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is also known by its IUPAC name, N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide . This compound is a member of the class of 4-pyridones, characterized by a pyridone ring substituted with a carboxamide group at the 3-position and a methyl group at the N-1 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- typically involves the reaction of nicotinamide with methyl iodide in the presence of a base such as sodium hydroxide . The reaction proceeds through the methylation of the nitrogen atom in the pyridine ring, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the efficiency of the methylation and oxidation steps, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-4-pyridone-3-carboxamide.
Reduction: Reduction reactions can convert the compound back to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-methyl-4-pyridone-3-carboxamide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form N-methyl-4-pyridone-3-carboxamide . This reaction is crucial for maintaining the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-pyridone-5-carboxamide
- 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
- 1-Methyl-4-pyridone-3-carboxamide
Uniqueness
3-Pyridinecarboxamide,1,4-dihydro-N-methyl-4-oxo- is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical and biological properties . Its role as a substrate for NNMT and its involvement in NAD+ metabolism further distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-methyl-4-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-5H,1H3,(H,8,11) |
InChI Key |
MVUASHPXKWEKNB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C=NC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


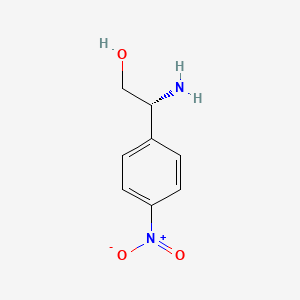
![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)

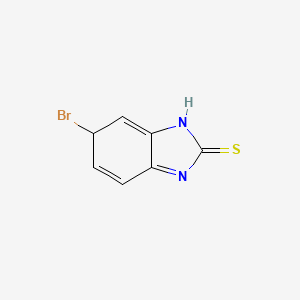


![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)
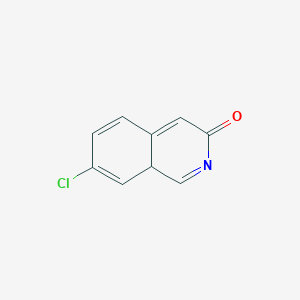
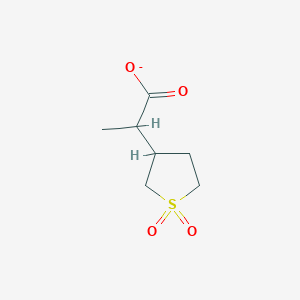
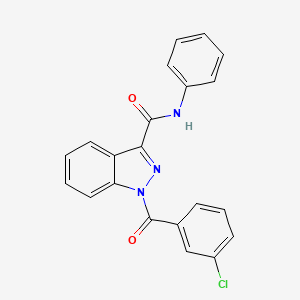
![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)



